[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid
Beschreibung
[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid is a synthetic intermediate widely used in peptide chemistry and drug development. The compound features a tert-butoxycarbonyl (Boc) group protecting the amine, a 3-(trifluoromethyl)phenyl substituent, and an acetic acid moiety. Its primary role is in coupling reactions, where the Boc group prevents unwanted side reactions during peptide bond formation . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKZXKHKQKKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624568 | |
| Record name | [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146621-92-3 | |
| Record name | [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
It is known that the compound is a derivative of amino acids. Amino acids and their derivatives have a wide range of targets in the body, including enzymes, receptors, and transport proteins, where they play crucial roles in various biochemical processes.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This suggests that the compound might interact with its targets by releasing the protected amine group, which can then participate in various biochemical reactions.
Biochemical Pathways
Amino acids and their derivatives are known to be involved in numerous biochemical pathways, including protein synthesis, neurotransmitter synthesis and release, energy production, and other metabolic processes.
Pharmacokinetics
The compound’s solubility and stability might be influenced by the presence of the boc group, which could impact its bioavailability.
Result of Action
As an amino acid derivative, it may influence various physiological processes, including protein synthesis, cell signaling, and metabolic regulation.
Action Environment
The action, efficacy, and stability of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence the compound’s action.
Biologische Aktivität
[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid (CAS Number: 146621-92-3) is a compound with a molecular formula of C14H16F3NO4 and a molecular weight of 319.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can be advantageous for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3NO4 |
| Molecular Weight | 319.28 g/mol |
| CAS Number | 146621-92-3 |
| Purity | ≥95% |
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In particular, certain analogs have shown efficacy in preclinical models of epilepsy. For instance, a study identified compounds with maximal protection against seizures in the maximal electroshock (MES) and 6 Hz seizure models, with protective indexes indicating a favorable benefit-risk ratio for therapeutic use .
Key Findings:
- Compounds showed up to 100% protection at doses of 100 mg/kg .
- The protective index (PI) was calculated as , indicating the ratio of toxic dose to effective dose .
Analgesic Activity
In addition to anticonvulsant effects, this compound has been evaluated for its analgesic properties. In vivo studies using formalin-induced pain models revealed that the compound significantly reduced nociceptive responses in mice, with effective doses (ED50) determined for both phases of the formalin test:
| Phase | ED50 (mg/kg) |
|---|---|
| Phase I | 85.1 |
| Phase II | 56.1 |
These results suggest that this compound may modulate pain pathways effectively, potentially through mechanisms involving TRPV1 receptor antagonism .
The biological activity of this compound appears to be mediated through several mechanisms:
- Sodium and Calcium Channel Inhibition : The compound may inhibit peripheral and central sodium and calcium currents, contributing to its anticonvulsant effects.
- TRPV1 Receptor Antagonism : This mechanism plays a critical role in the modulation of pain perception, particularly in inflammatory pain models .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A series of compounds derived from this compound were tested in various seizure models. Compounds with specific structural modifications exhibited enhanced efficacy compared to parent compounds.
- Analgesic Studies : Experimental results indicated that administration prior to formalin injection significantly attenuated pain responses, supporting its potential as a novel analgesic agent.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the aromatic substituent, Boc group positioning, and steric/electronic properties. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. Fluorine (F): The CF₃ group in the target compound increases lipophilicity (ΔlogP +0.9 vs. F-substituted analog) and enhances metabolic stability due to reduced oxidative degradation .
- Nitro (NO₂) vs. CF₃: The 4-nitro analog () exhibits stronger electron-withdrawing effects, which may improve electrophilicity but risks instability in reductive environments .
- Thiophene vs. Phenyl: The thiophene-containing analog () introduces sulfur, which may improve π-stacking interactions in biological targets but reduces solubility in aqueous media .
Stereochemical Considerations
Limitations and Data Gaps
- Physical Property Data: Melting/boiling points for several analogs (e.g., ) are unavailable, complicating direct comparisons of crystallinity and thermal stability.
Vorbereitungsmethoden
Reaction Mechanism and General Protocol
The most robust method involves a two-step sequence combining carbodiimide coupling and iron-catalyzed 1,3-nitrogen migration. In the first step, 3-(trifluoromethyl)phenylacetic acid reacts with tert-butyl hydroxycarbamate (BocNHOH) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate azanyl ester (acyloxycarbamate). This intermediate undergoes stereocontrolled nitrogen migration via Fe(II)/Fe(III) redox catalysis, yielding the N-Boc-protected α-amino acid.
Key Reaction Parameters
Optimized Procedure
-
Coupling Step :
Dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equiv) and BocNHOH (1.1 equiv) in anhydrous DCM. Add DCC (1.2 equiv) at 0°C and stir for 12 h. Filter precipitated dicyclohexylurea and concentrate the filtrate. -
Nitrogen Migration :
Dissolve the azanyl ester in THF, add Fe(acac)₃ (5 mol%), and stir under N₂ at RT for 6 h. Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 4:1).
Characterization Data
-
¹H NMR (CDCl₃): δ 7.63 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 3.82 (s, 2H, CH₂), 1.46 (s, 9H, Boc-CH₃).
-
HRMS : m/z [M + Na]⁺ calcd for C₁₄H₁₆F₃NO₄Na: 352.0931; found: 352.0926.
Alternative Synthetic Routes
Direct Boc Protection of α-Amino Precursors
While less common, direct Boc protection of 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid using di-tert-butyl dicarbonate (Boc₂O) has been reported. This method requires pre-synthesized α-amino acid precursors, limiting its utility due to the instability of free amino groups under acidic conditions.
Limitations
Enzymatic Resolution of Racemic Mixtures
Enantioselective synthesis via lipase-catalyzed kinetic resolution of racemic esters has been explored. For example, Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) for the (S)-enantiomer. However, scalability issues and high enzyme costs hinder industrial adoption.
Critical Analysis of Methodologies
Efficiency and Scalability
The 1,3-nitrogen migration route outperforms alternatives in both yield (70–92%) and stereochemical control. Fe(acac)₃ catalysis avoids expensive transition metals like Pd or Rh, enhancing cost-effectiveness.
Solvent and Temperature Effects
Purification Challenges
Silica gel chromatography remains essential due to the polar nature of Boc-protected amino acids. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers when enantiomeric purity exceeds 99%.
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors reduce reaction times by 60% compared to batch processes, particularly during the Fe-catalyzed migration step.
Waste Management
DCC-mediated coupling generates stoichiometric dicyclohexylurea, necessitating solvent recovery systems. Alternative coupling agents (e.g., EDC·HCl) reduce waste but lower yields by 10–15%.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes for [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid?
The compound is typically synthesized via Boc protection of the amine precursor, 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid. A common method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., NaOH or DMAP as a catalyst). The reaction is monitored by TLC or HPLC for completion. Post-reaction, purification via flash chromatography or recrystallization ensures high purity .
Q. How can the purity and structure of this compound be verified?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural confirmation :
Q. What are the optimal storage conditions for this compound?
Store under inert gas (argon/nitrogen) at -20°C in a desiccator. Avoid exposure to moisture, acids, or protic solvents to prevent Boc group cleavage .
Q. What solvents are compatible with this compound during experimental workflows?
Compatible solvents include DCM, THF, acetonitrile, and ethyl acetate. Avoid alcohols or aqueous acidic solutions, which may hydrolyze the Boc group .
Advanced Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?
The electron-withdrawing CF₃ group reduces electron density on the phenyl ring, potentially hindering nucleophilic attack during coupling. Computational studies (DFT) suggest steric effects at the meta-position may require optimized coupling agents (e.g., HATU instead of EDCI) to improve yields. Monitoring by ¹⁹F NMR can track reaction progress .
Q. What challenges arise in purification, and how can they be mitigated?
The compound’s lipophilicity complicates separation. Strategies include:
Q. Are there discrepancies in reported melting points or spectral data? How should researchers address them?
Variations in melting points (e.g., 150–151°C vs. literature) may stem from polymorphs or impurities. Cross-validate using DSC and compare NMR data with authentic samples. Ensure solvents are deuterated and free of acidic contaminants to prevent decomposition artifacts .
Q. What strategies minimize racemization during enantioselective synthesis of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
